2-(furan-2-ylmethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(furan-2-ylmethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that combines furan, indole, and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-ylmethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the indole derivative. The final step involves the cyclization to form the isoindoline ring.
Preparation of Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent under basic conditions to introduce the furan-2-ylmethyl group.
Formation of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Cyclization to Form Isoindoline Ring: The final step involves the cyclization of the intermediate compounds under acidic or basic conditions to form the isoindoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the isoindoline ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the isoindoline carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 2-(furan-2-ylmethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The furan and indole moieties can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-ylmethyl)-5-methylfuran: This compound shares the furan-2-ylmethyl group but lacks the indole and isoindoline moieties.
(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine: This compound contains the furan-2-ylmethyl and 4-methylphenyl groups but lacks the indole and isoindoline rings.
N-(1-((furan-2-ylmethyl)-carbamoyl)-2-(4-methylphenyl)-vinyl)-4-methyl-benzamide: This compound has a similar structure but includes a carbamoyl group and a vinyl linkage.
Uniqueness
The uniqueness of 2-(furan-2-ylmethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one lies in its combination of furan, indole, and isoindoline moieties. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C28H22N2O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C28H22N2O2/c1-18-12-14-19(15-13-18)26-25(23-10-4-5-11-24(23)29-26)27-21-8-2-3-9-22(21)28(31)30(27)17-20-7-6-16-32-20/h2-16,27,29H,17H2,1H3 |
InChI Key |
AAZCQMKSHACZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CC6=CC=CO6 |
Origin of Product |
United States |
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